7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a hydroxy group, an isopropylamino group, and a propoxy group attached to an indene backbone. It is often studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, where the indene backbone is treated with a suitable oxidizing agent.
Attachment of the Isopropylamino Group: The isopropylamino group can be attached through a nucleophilic substitution reaction, where an isopropylamine is reacted with a suitable leaving group on the indene backbone.
Formation of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where the hydroxy group is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound often involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopropylamino group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
Nipradilol: A β-blocker with nitric oxide donative action, used as an antiglaucoma ophthalmic agent.
Uniqueness
7-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H21NO3/c1-10(2)16-8-12(17)9-19-14-5-3-4-11-6-7-13(18)15(11)14/h3-5,10,12,16-17H,6-9H2,1-2H3 |
InChI Key |
PBOSXLUWLUPVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C(=O)CC2)O |
Origin of Product |
United States |
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